Iprotiazem
CAS No.: 105118-13-6
Cat. No.: VC20739397
Molecular Formula: C37H49N3O5S
Molecular Weight: 647.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 105118-13-6 |
---|---|
Molecular Formula | C37H49N3O5S |
Molecular Weight | 647.9 g/mol |
IUPAC Name | (2R)-4-methyl-2-propan-2-yl-2-[2-[4-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl]butoxy]phenyl]-1,4-benzothiazin-3-one |
Standard InChI | InChI=1S/C37H49N3O5S/c1-27(2)37(36(41)38(3)30-14-8-10-16-34(30)46-37)29-13-7-9-15-31(29)45-24-12-11-18-39-20-22-40(23-21-39)19-17-28-25-32(42-4)35(44-6)33(26-28)43-5/h7-10,13-16,25-27H,11-12,17-24H2,1-6H3/t37-/m1/s1 |
Standard InChI Key | JSLZUBLGGPEVQN-DIPNUNPCSA-N |
Isomeric SMILES | CC(C)[C@]1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC |
SMILES | CC(C)C1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC |
Canonical SMILES | CC(C)C1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC |
Chemical Structure and Properties
Molecular Structure
Iprotiazem possesses a complex three-dimensional structure with multiple functional groups. The IUPAC name, (2R)-4-methyl-2-propan-2-yl-2-[2-[4-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl]butoxy]phenyl]-1,4-benzothiazin-3-one, reflects this complexity. The molecule contains a benzothiazin-3-one core structure with multiple substituents including a trimethoxyphenyl group connected via a piperazine ring system . The presence of the (2R) designation indicates stereochemistry at the 2-position, which is crucial for its biological activity and receptor interactions.
The compound features several key structural elements:
-
A 1,4-benzothiazin-3-one ring system
-
A piperazine ring that serves as a connecting unit
-
A trimethoxyphenyl moiety
-
Multiple alkyl substituents including methyl and isopropyl groups
-
A butoxy linker chain
Physical and Chemical Properties
Iprotiazem's physical and chemical properties are influenced by its complex structure. Below is a table summarizing the key properties of this compound:
Property | Value |
---|---|
Molecular Formula | C37H49N3O5S |
Molecular Weight | 647.9 g/mol |
Physical State | Solid (presumed based on structure) |
Stereochemistry | Contains R stereocenter |
Functional Groups | Piperazine, ether, ketone, trimethoxyphenyl |
Hydrogen Bond Acceptors | Multiple (O and N atoms) |
Hydrogen Bond Donors | Limited |
Rotatable Bonds | Multiple |
The presence of both hydrophilic and hydrophobic regions within the molecule suggests that Iprotiazem may exhibit interesting solubility behavior, potentially being soluble in both polar and non-polar solvents to varying degrees .
Identifiers and Nomenclature
Common Names and Synonyms
Iprotiazem is known by several names and identifiers in scientific literature and chemical databases. These include:
-
Iprotiazem (International Nonproprietary Name, INN)
-
Iprotiazem [INN]
-
Iprotiazumum (Latin form)
-
(+)-(R)-2-Isopropyl-4-methyl-2-(o-(4-(4-(3,4,5-trimethoxyphenethyl)-1-piperazinyl)butoxy)phenyl)-2H-1,4-benzothiazin-3(4H)-one (extended chemical name)
This consistency in nomenclature across different systems helps researchers accurately identify and reference the compound in scientific literature.
Registry Numbers and Database Identifiers
Iprotiazem is cataloged in multiple chemical databases with unique identifiers that facilitate cross-referencing and data retrieval. The table below summarizes these identifiers:
Database/Registry | Identifier |
---|---|
CAS Registry Number | 105118-13-6 |
PubChem CID | 195131 |
UniChem | 3VPX99Q2D7 |
ChEMBL | CHEMBL2105875 |
DSSTox Substance ID | DTXSID20883155 |
NCI Thesaurus Code | C81678 |
Wikidata | Q27258097 |
Nikkaji Number | J367.477K |
These identifiers are essential for researchers seeking to access comprehensive information about Iprotiazem across different scientific databases and platforms .
Structural Representation and Analysis
Two-Dimensional and Three-Dimensional Structure
Iprotiazem's structure can be represented in both two-dimensional and three-dimensional formats. The two-dimensional structure highlights the connectivity of atoms and functional groups, while three-dimensional models provide insights into the spatial arrangement of atoms, which is crucial for understanding its potential interactions with biological targets.
The compound's InChI representation (InChI=1S/C37H49N3O5S/c1-27(2)37(36(41)38(3)30-14-8-10-16-34(30)46-37)29-13-7-9-15-31(29)45-24-12-11-18-39-20-22-40(23-21-39)19-17-28-25-32(42-4)35(44-6)33(26-28)43-5/h7-10,13-16,25-27H,11-12,17-24H2,1-6H3/t37-/m1/s1) provides a complete and standardized chemical identifier that encodes its structural information in a way that is machine-readable and universally recognized .
SMILES Notation
The SMILES (Simplified Molecular-Input Line-Entry System) notation for Iprotiazem is:
CC(C)[C@]1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC
This linearized notation encodes the two-dimensional structure of the molecule and is widely used in computational chemistry and cheminformatics .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume